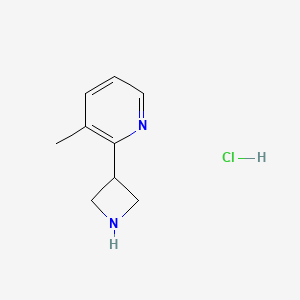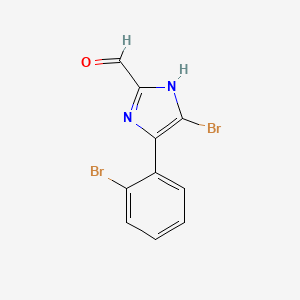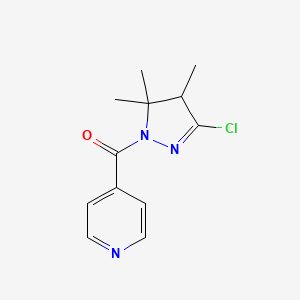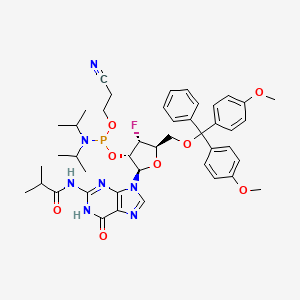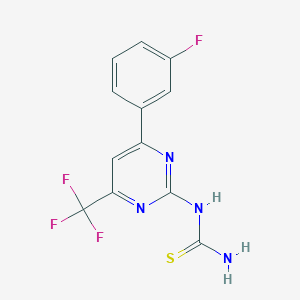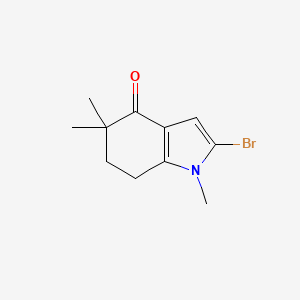
2-Bromo-1,5,5-trimethyl-6,7-dihydro-1H-indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32708853: is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity under specific conditions, making it a subject of interest in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708853 typically involves a multi-step process. The initial step may include the reaction of precursor compounds under controlled temperature and pressure conditions. Catalysts and solvents are often used to facilitate the reaction and improve yield.
Industrial Production Methods: In an industrial setting, the production of MFCD32708853 is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and consistency of the final product. Quality control measures are implemented to monitor the reaction parameters and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32708853 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
MFCD32708853 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of MFCD32708853 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
Compound A: Shares similar structural features but differs in its reactivity and applications.
Compound B: Has comparable properties but is used in different industrial processes.
Compound C: Exhibits similar biological activity but with distinct pharmacokinetic profiles.
Uniqueness: MFCD32708853 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-bromo-1,5,5-trimethyl-6,7-dihydroindol-4-one |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)5-4-8-7(10(11)14)6-9(12)13(8)3/h6H,4-5H2,1-3H3 |
Clé InChI |
PSJUINIVMXYFSX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(C1=O)C=C(N2C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
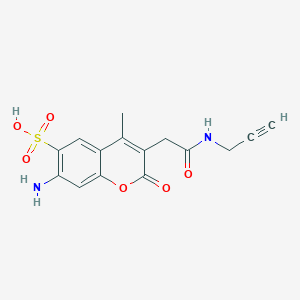
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
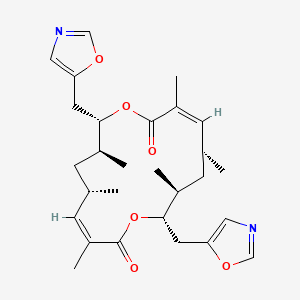


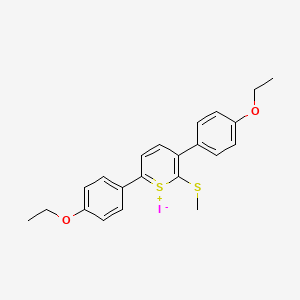
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
